molecular formula C12H8Cl4N2 B8386125 4-Benzylamino-2,3,5,6-tetrachloropyridine

4-Benzylamino-2,3,5,6-tetrachloropyridine

Cat. No. B8386125
M. Wt: 322.0 g/mol
InChI Key: YMRQGDVRCHGJPW-UHFFFAOYSA-N
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Patent
US07612075B2

Procedure details

Pentachloropyridine (80 g, 320 mmol) is treated with benzyl amine (104 mL, 96 mmol), dissolved in dioxane (1 L) and refluxed for 16 hours. The reaction mixture is cooled to ambient temperature and the precipitated white solid is removed by filtration. The filtrate is concentrated to a brown residue and triturated with 4% ethyl acetate in hexane (3×250 mL) to give 4-benzylamino-2,3,5,6-tetrachloropyridine as an off-white solid (40 g, 124 mmol). This material is dissolved in chloroform (400 mL), cooled in an ice bath and treated with trifluoroacetic acid (500 mL) and 30% hydrogen peroxide (100 mL). The reaction mixture is warmed to room temperature overnight and treated with additional trifluoroacetic acid (500 mL) and 30% hydrogen peroxide (100 mL). After stirring 24 hours the reaction is treated with water (1 L). The lower organic layer is separated and the aqueous layer is extracted with chloroform. The combined organic layers are concentrated to a solid residue and redissolved in ethyl acetate/hexane (30 mL). The suspended orange solid is removed and the filtrate is loaded on a silica flash column. The column is eluted with hexane and the title compound is collected as a white solid (15.6 g, 60 mmol). EI MS m/z 260, 262, 264 [M+].
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
104 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([Cl:9])=[C:4](Cl)[C:3]=1[Cl:11].[CH2:12]([NH2:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>O1CCOCC1>[CH2:12]([NH:19][C:4]1[C:5]([Cl:9])=[C:6]([Cl:8])[N:7]=[C:2]([Cl:1])[C:3]=1[Cl:11])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
ClC1=C(C(=C(C(=N1)Cl)Cl)Cl)Cl
Name
Quantity
104 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the precipitated white solid is removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated to a brown residue
CUSTOM
Type
CUSTOM
Details
triturated with 4% ethyl acetate in hexane (3×250 mL)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC1=C(C(=NC(=C1Cl)Cl)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 124 mmol
AMOUNT: MASS 40 g
YIELD: CALCULATEDPERCENTYIELD 129.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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